

Cholesteryl 11(E)-Vaccenate chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cholesteryl 11(E)-Vaccenate*

Cat. No.: *B15551389*

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **Cholesteryl 11(E)-Vaccenate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl 11(E)-vaccenate is a specific cholesteryl ester, which is a type of lipid formed from the condensation of a cholesterol molecule and a fatty acid, in this case, 11(E)-vaccenic acid.^{[1][2]} Cholesteryl esters are crucial components of lipid metabolism, serving as the primary form for cholesterol storage within cells and for its transport within lipoproteins in the bloodstream.^[3] The physical and chemical properties of these esters, influenced by the nature of their fatty acyl chain, dictate their behavior in biological systems.^{[1][3]} This document provides a comprehensive overview of the known chemical properties of **Cholesteryl 11(E)-vaccenate**, relevant experimental methodologies, and its biological context.

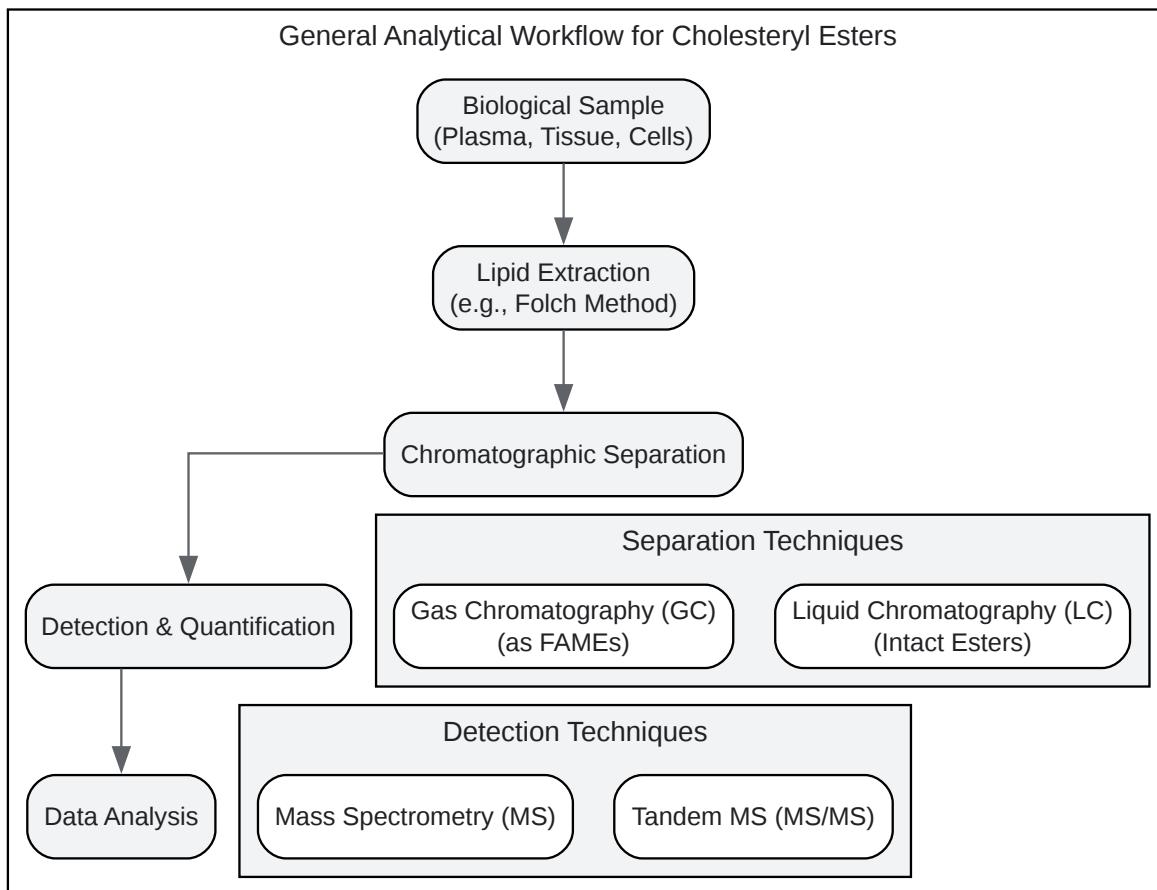
Chemical and Physical Properties

Cholesteryl 11(E)-vaccenate is identified by its unique chemical structure, comprising the rigid steroid nucleus of cholesterol and the long, unsaturated acyl chain of vaccenic acid.^{[1][2]} Its fundamental properties are summarized below.

Property	Value	Reference
CAS Number	19485-83-7	[2] [4]
Molecular Formula	C ₄₅ H ₇₈ O ₂	[2] [4]
Molecular Weight	651.10 g/mol	[4] [5]
Synonyms	Cholesterol, 11-octadecenoate, (E)-; Vaccenic acid cholesteryl ester	[2]
Physical State	Solid	[5]
Purity	Typically >99% for research-grade	[4] [6]
Storage	Freezer	[6]

The phase behavior of cholesteryl esters is complex, often involving multiple crystalline forms (polymorphism) and liquid crystal states (mesomorphism).[\[1\]](#) The position of the double bond in the fatty acyl chain significantly affects the stability of these liquid crystal phases.[\[3\]](#) Specifically, cholesteryl vaccenate is noted for exhibiting a single, stable smectic phase and no cholesteric phase, a characteristic that distinguishes it from its isomer, cholesteryl oleate.[\[1\]](#)

Experimental Protocols


Detailed experimental protocols for the synthesis of **Cholesteryl 11(E)-vaccenate** are not readily available in public literature. However, general methods for cholesteryl ester synthesis involve the esterification of cholesterol with the desired fatty acid. The analysis of cholesteryl esters relies on established lipidomic techniques.

General Analytical Workflow for Cholesteryl Esters

The quantification and identification of cholesteryl esters like **Cholesteryl 11(E)-vaccenate** from biological samples typically follow a multi-step process involving lipid extraction, separation, and detection.[\[7\]](#)[\[8\]](#)

Methodology:

- **Lipid Extraction:** Total lipids are extracted from the sample (e.g., plasma, cells, tissue) using a solvent system, most commonly the method developed by Folch et al., which uses a chloroform:methanol mixture.
- **Class Separation (Optional):** If necessary, cholesteryl esters can be separated from other lipid classes like triglycerides and phospholipids using solid-phase extraction (SPE) or thin-layer chromatography (TLC).
- **Chromatographic Separation:** The extracted lipids are then separated based on their physicochemical properties.
 - **Gas Chromatography (GC):** Requires derivatization of the fatty acids (after hydrolysis) to fatty acid methyl esters (FAMEs). It is highly effective for fatty acid profiling.[\[7\]](#)
 - **Liquid Chromatography (LC):** Often coupled with mass spectrometry, LC allows for the separation of intact cholesteryl ester molecules.[\[7\]](#)
- **Detection and Quantification:**
 - **Mass Spectrometry (MS):** This is the gold standard for lipid analysis.[\[7\]](#) Electrospray ionization (ESI) is a common technique. Tandem mass spectrometry (MS/MS) can be used to fragment the molecules, providing structural information and allowing for specific detection of lipid classes and individual molecular species.[\[8\]](#) For instance, lithiated adducts of cholesteryl esters produce specific fragmentation patterns that aid in their identification.[\[8\]](#)
 - **Isotope Dilution/Mass Spectrometry:** This is a standard reference method for the accurate measurement of total cholesterol and can be adapted for specific esters.[\[7\]](#)

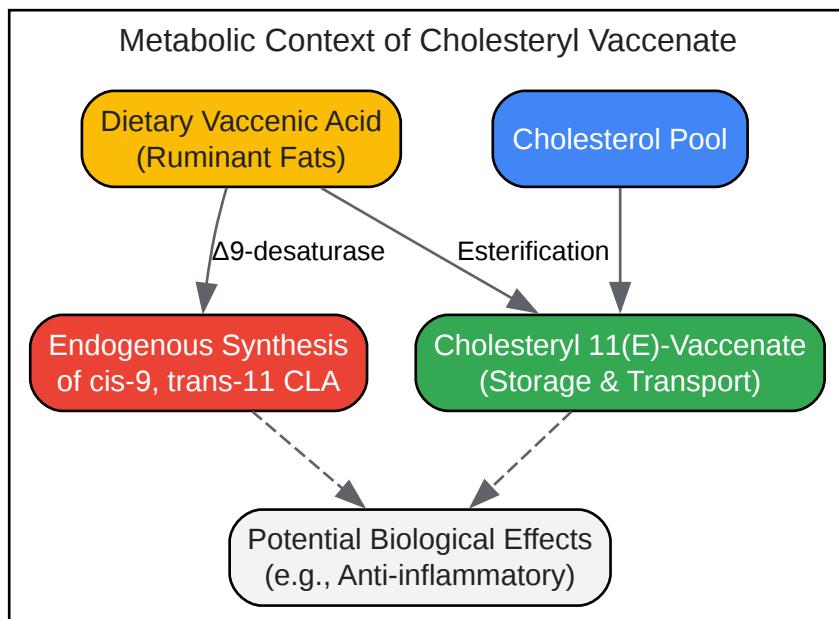
[Click to download full resolution via product page](#)

Caption: A generalized workflow for the analysis of cholestryl esters.

Biological Significance and Metabolic Context

Cholestryl esters are central to lipid homeostasis.^[9] They are synthesized from cholesterol and fatty acids, a process that is tightly regulated within the cell.^{[9][10]} The specific fatty acid component, such as vaccenic acid, can have its own biological implications.

Role of Vaccenic Acid


Vaccenic acid (VA) is a naturally occurring trans fatty acid found in products from ruminant animals.^[11] It is a precursor for the endogenous synthesis of cis-9, trans-11 conjugated linoleic

acid (CLA), a bioactive fatty acid.[12][13] Studies have shown that dietary vaccenic acid can be incorporated into various lipid pools, including cholestryly esters.[12][13]

Potential Biological Activities

While the direct signaling pathways of **Cholestryly 11(E)-Vaccenate** are not well-defined, the activities of its components suggest potential roles:

- Lipoprotein Metabolism: As a cholestryly ester, it is a component of lipoproteins (like LDL and HDL), and its metabolism is intertwined with cardiovascular health. Studies on vaccenic acid have shown it can increase both LDL and HDL cholesterol.[14]
- Anti-Inflammatory Effects: Vaccenic acid has been shown to suppress intestinal inflammation in animal models, partly by increasing levels of anandamide and other N-acylethanolamines, which are lipid signaling molecules.[11]
- Antibacterial Activity: Some cholestryly esters, such as cholestryly linoleate and cholestryly arachidonate, have been found to contribute to the inherent antibacterial activity of human nasal fluid, suggesting a potential role for cholestryly esters in innate immunity.[15]

[Click to download full resolution via product page](#)

Caption: Simplified metabolic pathway of dietary vaccenic acid.

Conclusion

Cholesteryl 11(E)-vaccenate is a well-defined chemical entity whose significance lies at the intersection of cholesterol and fatty acid metabolism. While its specific biological roles are still an area of active research, its properties are informed by the extensive literature on cholesteryl esters and vaccenic acid. The analytical methods outlined provide a robust framework for its identification and quantification in complex biological matrices, enabling further investigation into its function in health and disease. For professionals in drug development, understanding the metabolic fate and potential bioactivities of such specific lipid molecules is crucial for developing targeted therapeutic strategies for metabolic disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mriquestions.com [mriquestions.com]
- 2. larodan.com [larodan.com]
- 3. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CHOLESTERYL 11(E)-VACCENATE | 19485-83-7 | INDOFINE Chemical Company [indofinechemical.com]
- 5. 1-Vaccenoyl-cholesterol | C45H78O2 | CID 53477793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. larodan.com [larodan.com]
- 7. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of cholesterol and fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. med.libretexts.org [med.libretexts.org]

- 11. Vaccenic acid suppresses intestinal inflammation by increasing anandamide and related N-acylethanolamines in the JCR:LA-cp rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cis-9, trans-11 conjugated linoleic acid is synthesized from vaccenic acid in lactating women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Lipids Including Cholesteryl Linoleate and Cholesteryl Arachidonate Contribute to the Inherent Antibacterial Activity of Human Nasal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cholesteryl 11(E)-Vaccenate chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15551389#cholesteryl-11-e-vaccenate-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com